2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a complex organic compound characterized by its unique structural features, including a chloro-substituted imidazole ring and a tetrahydropyranyl group. This compound is classified under heterocyclic compounds due to the presence of the imidazole ring, and it also contains a boronate ester which enhances its reactivity and versatility in chemical synthesis. The compound has the CAS number 1029684-36-3 and a molecular formula of C14H22BClN2O3 with a molecular weight of approximately 312.61 g/mol .
The synthesis of 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves several key steps:
The multi-step synthesis highlights the compound's versatility for further chemical modifications.
The molecular structure of 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be represented by its structural formula:
The compound's structure is essential for its reactivity and potential applications in medicinal chemistry and organic synthesis .
The chemical reactivity of 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is influenced by its functional groups:
These reactions are pivotal for synthesizing diverse organic compounds and exploring their biological activities .
The mechanism of action for 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole primarily revolves around its ability to act as an electrophile due to the chloro group and as a nucleophile via the boronate ester.
In biochemical contexts:
This dual functionality makes it a candidate for research into kinase inhibitors and other therapeutic agents .
The compound has a melting point that varies depending on purity but is generally above room temperature. Its reactivity profile makes it suitable for various synthetic applications .
The scientific uses of 2-Chloro-1-(tetrahydro-2H-pyran-2-y)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-imidazole include:
The tetrahydropyranyl (THP) group serves as a critical protecting moiety for nitrogen atoms in imidazole ring systems during synthetic sequences targeting boronate-functionalized heterocycles. Its introduction typically employs 3,4-dihydropyran (DHP) under acid-catalyzed conditions (e.g., pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)) in aprotic solvents like dichloromethane or 1,2-dichloroethane [5] [7]. This reaction proceeds via nucleophilic attack of the imidazole nitrogen on the activated dihydropyran, forming a stable cyclic ether linkage that shields the heterocycle from electrophilic attack or unwanted metal coordination during subsequent transformations.
Key advantages of THP protection include:
Table 1: Comparative Analysis of Protecting Groups for Imidazole Nitrogen
Protecting Group | Introduction Reagent | Cleavage Conditions | Compatibility with Boronation |
---|---|---|---|
THP | DHP/PPTS | Mild acid (AcOH/THF/H₂O) | Excellent |
Benzyl | BnBr/K₂CO₃ | H₂/Pd-C | Moderate (risk of deboronation) |
SEM | SEM-Cl/DIPEA | Fluoride ions | Good |
Limitations involve the formation of complex NMR spectra due to diastereomers and potential sensitivity to strong protic acids during prolonged reactions [7].
Direct boron functionalization of the imidazole core typically targets the C5 position due to its inherent electron deficiency, which facilitates metal-halogen exchange or Miyaura borylation. The synthesis of the target compound leverages two primary methodologies:
Halogen-directed Miyaura borylation: Treatment of 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-5-iodo-1H-imidazole with bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium complexes (e.g., Pd(dppf)Cl₂) in the presence of acetate bases (KOAc) yields the pinacol boronate ester. Optimal conditions require anhydrous dioxane at 80–90°C, achieving yields of 70–85% [3] [6].
Lithiation-borylation sequences: For non-halogenated precursors, directed ortho-metalation using n-butyllithium at −78°C generates an aryllithium intermediate, which is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method requires strict temperature control to avoid ring degradation [9].
Challenges include:
Table 2: Boronation Methods for THP-Protected Imidazoles
Method | Reagents | Temperature | Yield (%) | Key Limitation |
---|---|---|---|---|
Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane | 80–90°C | 70–85 | Halogen precursor required |
Directed Lithiation | n-BuLi, B(OR)₃, THF | −78°C to RT | 60–75 | Sensitivity to moisture/air |
This compound serves as a pivotal Suzuki-Miyaura cross-coupling partner due to its electron-deficient imidazole core and stable boronate ester. Comparative studies reveal distinct advantages over unprotected analogs:
Notably, precatalyst systems like Pd-PEPPSI-IPr or RuPhos-Pd-G3 outperform traditional Pd(PPh₃)₄ in reactions involving sterically hindered partners (e.g., 2,6-disubstituted aryls) [8].
Palladium catalysts govern both boronate installation and subsequent cross-coupling stages:
Oxidative addition efficiency: Electron-deficient Pd(0) species (e.g., Pd₂(dba)₃/XPhos) facilitate C–I or C–Br bond cleavage in halogenated imidazole precursors at rates 3–5× faster than C–Cl bonds. This selectivity permits sequential functionalizations [8].
Transmetalation enhancement: Bulky phosphine ligands (SPhos, XPhos) accelerate the transfer of the boronate moiety to Pd(II) intermediates by preventing the formation of inhibitory Pd–N complexes. This is critical given the heterocycle’s basicity [8].
Catalyst-poisoning mitigation: Unprotected imidazoles form stable Pd(II)-azolato dimers via N-deprotonation, which deactivate catalytic cycles. THP protection eliminates this pathway, as confirmed by X-ray crystallographic studies of Pd-inhibitor complexes [8].
Table 3: Catalyst Systems for Suzuki-Miyaura Coupling of THP-Protected Boronate
Catalyst System | Ligand/Precatalyst | Yield (%) | Turnover Number (TON) |
---|---|---|---|
Pd₂(dba)₃/XPhos | XPhos | 78 | 39 |
Pd(OAc)₂/SPhos | SPhos | 82 | 41 |
Precatalyst P1 | XPhos-derived | 91 | 60 |
Precatalyst P2 | SPhos-derived | 95 | 63 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1